molecular formula C12H13FN2O B3424188 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole CAS No. 335079-99-7

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole

Cat. No. B3424188
CAS RN: 335079-99-7
M. Wt: 220.24 g/mol
InChI Key: YAAVWFANPKDIGK-UHFFFAOYSA-N
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Description

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is a chemical compound with the following IUPAC name: 6-fluoro-2-(piperidin-4-ylmethyl)benzo[d]oxazole . Its molecular formula is C₁₃H₁₅FN₂O . The compound exists as a white powder and has a molecular weight of approximately 234.27 g/mol .


Synthesis Analysis

Several methods have been employed to synthesize this compound. One straightforward approach involves the reaction of appropriate starting materials, such as fluoro-substituted benzaldehyde and piperidine, under specific conditions. Detailed synthetic pathways and optimization strategies can be found in the literature .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole consists of a benzoxazole ring fused with a piperidine moiety. The fluorine atom is attached to the benzene ring, and the piperidine group is linked to the oxazole ring. The compound’s 3D arrangement and bond angles can be visualized using computational modeling techniques .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the piperidine nitrogen. Researchers have explored its reactivity with different electrophiles and nucleophiles, leading to the formation of diverse derivatives. These reactions are essential for designing analogs with improved properties .


Physical And Chemical Properties Analysis

  • Spectral Data : Infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra provide valuable information about its functional groups and connectivity .

Mechanism of Action

The specific biological targets and mechanisms of action for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole remain an active area of investigation. Researchers have explored its potential as an antimicrobial agent, but further studies are needed to elucidate its precise mode of action at the molecular level. Computational docking studies and in vitro assays can provide insights into its binding interactions with relevant biomolecules .

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Researchers should explore the compound’s pharmacological properties, including its potential as an antimicrobial, antioxidant, or other bioactive agent. Further studies on its toxicity, pharmacokinetics, and structure-activity relationships are crucial. Additionally, investigations into its applications in drug discovery and material science are warranted .

properties

IUPAC Name

6-fluoro-2-piperidin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAVWFANPKDIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole

CAS RN

335079-99-7
Record name 6-fluoro-2-(piperidin-4-yl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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